3-(3-氨基苯基)咪唑烷-2,4-二酮

描述

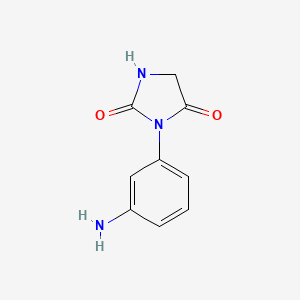

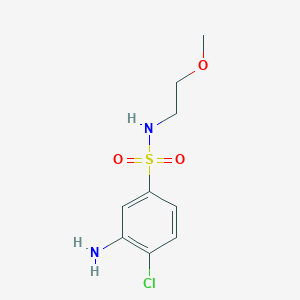

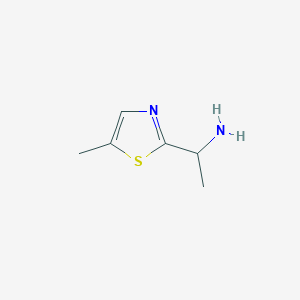

3-(3-Aminophenyl)imidazolidine-2,4-dione, also known as 3-APID, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of an imidazolidine-2,4-dione, which is a heterocyclic compound containing a five-membered ring. 3-APID is an important intermediate in the synthesis of other compounds, including pharmaceuticals and agrochemicals. It is also used as a reagent in the synthesis of various compounds, such as amino acids and peptides. It has been used in a range of scientific research applications, including biochemical and physiological studies, as well as laboratory experiments.

科学研究应用

Medicine: Therapeutic Agent Development

3-(3-Aminophenyl)imidazolidine-2,4-dione shows potential in the development of therapeutic agents due to its structural similarity to hydantoins, which are known for their anticonvulsant properties . Research in this area explores the compound’s efficacy and safety profile for possible use in treating neurological disorders.

Agriculture: Pesticide Formulation

In agriculture, this compound could be investigated for its utility in pesticide formulations. Its aminophenyl group might interact with specific receptors in pests, offering a targeted approach to pest control while minimizing environmental impact .

Material Science: Polymer Synthesis

The reactive amino group in 3-(3-Aminophenyl)imidazolidine-2,4-dione can be utilized in polymer synthesis, particularly in creating novel polyimides with enhanced thermal stability and mechanical strength, beneficial for aerospace and electronics industries .

Environmental Science: Pollutant Remediation

This compound’s potential for pollutant remediation is worth exploring. Its chemical structure could be modified to bind heavy metals or organic pollutants, aiding in the detoxification of contaminated water sources .

Biochemistry: Proteomics Research

In biochemistry, 3-(3-Aminophenyl)imidazolidine-2,4-dione can be used in proteomics research as a building block for synthesizing peptides or mimicking protein structures, which is crucial for understanding protein functions and interactions .

Pharmacology: Drug Discovery

The compound’s role in pharmacology is significant, particularly in drug discovery. Its core structure can serve as a scaffold for designing drugs with potential activity against various diseases, including cancer and infectious diseases .

属性

IUPAC Name |

3-(3-aminophenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c10-6-2-1-3-7(4-6)12-8(13)5-11-9(12)14/h1-4H,5,10H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUYXOWPYURVSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640703 | |

| Record name | 3-(3-Aminophenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Aminophenyl)imidazolidine-2,4-dione | |

CAS RN |

702638-03-7 | |

| Record name | 3-(3-Aminophenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Benzyl(methyl)amino]nicotinic acid](/img/structure/B1291110.png)

![2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-isoindol-4-amine](/img/structure/B1291165.png)